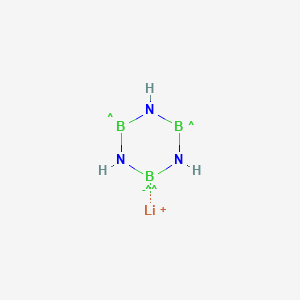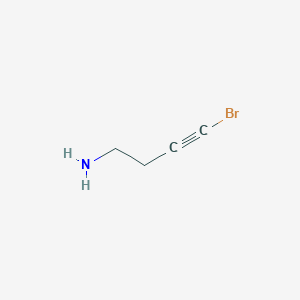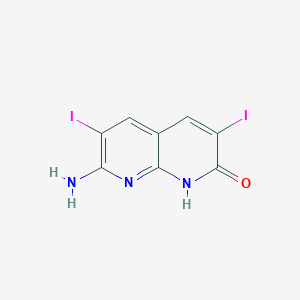
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of amino and diiodo substituents on the naphthyridine ring, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the naphthyridine ring.
Reduction: Conversion of nitro groups to amino groups.
Iodination: Introduction of iodine atoms at specific positions on the ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove iodine atoms or modify the amino group.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-1,8-naphthyridin-2(1H)-one: Lacks the diiodo substituents.
3,6-Diiodo-1,8-naphthyridin-2(1H)-one: Lacks the amino group.
7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one: Contains only one iodine atom.
Uniqueness
The presence of both amino and diiodo groups in 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and biological activity compared to its analogs. This could make it particularly valuable in specific research or industrial applications.
Propriétés
Numéro CAS |
918408-93-2 |
|---|---|
Formule moléculaire |
C8H5I2N3O |
Poids moléculaire |
412.95 g/mol |
Nom IUPAC |
7-amino-3,6-diiodo-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5I2N3O/c9-4-1-3-2-5(10)8(14)13-7(3)12-6(4)11/h1-2H,(H3,11,12,13,14) |
Clé InChI |
WNXRSPUPJCVLBK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)NC2=NC(=C1I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




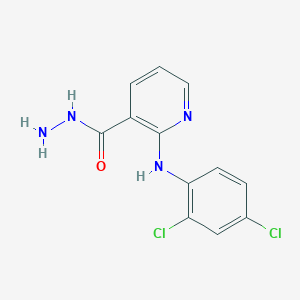
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
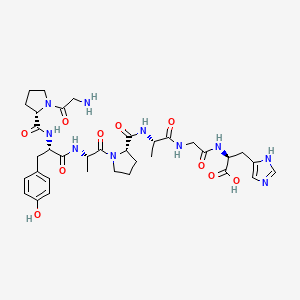
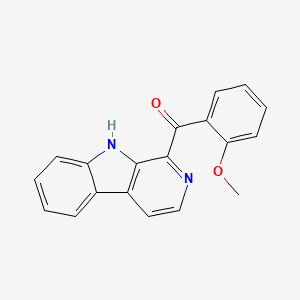
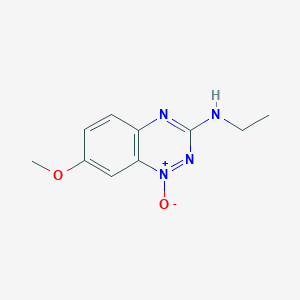
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
